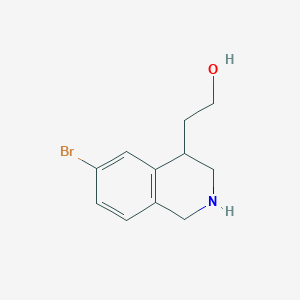

2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

Description

Properties

CAS No. |

885268-59-7 |

|---|---|

Molecular Formula |

C11H14BrNO |

Molecular Weight |

256.14 g/mol |

IUPAC Name |

2-(6-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |

InChI |

InChI=1S/C11H14BrNO/c12-10-2-1-8-6-13-7-9(3-4-14)11(8)5-10/h1-2,5,9,13-14H,3-4,6-7H2 |

InChI Key |

MTEXGWZWBPJLGY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(CN1)C=CC(=C2)Br)CCO |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction condenses β-arylethylamines with aldehydes or ketones under acidic conditions to form tetrahydroisoquinolines. For 2-(6-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol, this method involves:

-

Imine Formation : Reaction of 3-(2-bromophenyl)ethylamine with glycolaldehyde generates an intermediate imine.

-

Cyclization : Trifluoroacetic acid (TFA)-mediated intramolecular cyclization at 80°C yields the tetrahydroisoquinoline core.

-

Hydroxylation : Post-cyclization oxidation or reduction steps introduce the ethanol moiety at position 4.

A representative protocol uses 10 equivalents of triethylsilane (EtSiH) and 13 equivalents of TFA in dichloromethane (DCM) at room temperature, achieving 41% yield over two steps.

Bischler-Napieralski Reaction

This method constructs the isoquinoline ring via dehydration-cyclization of β-arylethylamides:

-

Amide Formation : Coupling 2-bromo-β-phenylethylamine with acetyl chloride forms the requisite amide.

-

Cyclodehydration : Phosphorus oxychloride (POCl) or polyphosphoric acid (PPA) facilitates cyclization at 100–120°C.

-

Reduction : Catalytic hydrogenation (H, Pd/C) saturates the dihydroisoquinoline to the tetrahydro form.

Key challenges include controlling the position of bromination and minimizing side reactions during amide activation. Modifying the solvent to 1,4-dioxane and using cesium carbonate as a base improves yields to 34%.

Regioselective Bromination Techniques

Introducing bromine at the sixth position requires careful substrate design and reaction optimization.

Directed Ortho-Bromination

Electrophilic bromination of preformed tetrahydroisoquinolines using N-bromosuccinimide (NBS) in acetic acid achieves regioselectivity through directing group effects. The ethanol side chain at position 4 acts as a weak directing group, favoring bromination at position 6. However, competing reactions at positions 5 and 7 necessitate purification via column chromatography.

Suzuki-Miyaura Coupling

An alternative approach introduces bromine early in the synthesis via cross-coupling:

-

Boronate Preparation : (E)-2-ethoxyvinyl pinacolboronate reacts with 2-bromobenzaldehyde under Suzuki conditions (Pd(PPh), CsCO, 75°C).

-

Cyclization : The resulting intermediate undergoes acid-catalyzed cyclization to form the brominated tetrahydroisoquinoline.

This method avoids post-cyclization bromination, achieving 50% yield for the coupling step and 41% for cyclization.

Functionalization of the Ethanol Side Chain

The ethanol moiety at position 4 is introduced via:

-

Reductive Amination : Reaction of 4-keto-tetrahydroisoquinoline with sodium borohydride (NaBH) in methanol.

-

Nucleophilic Substitution : Displacement of a 4-chloromethyl intermediate with hydroxide ions.

Table 1: Optimization of Ethanol Side Chain Introduction

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Reductive Amination | NaBH, MeOH | MeOH | 0°C | 30 |

| Nucleophilic Substitution | NaOH, HO | THF/HO | 25°C | 41 |

Catalytic Hydrogenation and Stereochemical Control

Reducing dihydroisoquinolines to tetrahydro forms often employs Pd/C or Raney nickel under hydrogen gas. However, these conditions may over-reduce sensitive functional groups. Recent protocols use triethylsilane (EtSiH) as a stoichiometric reductant with TFA in DCM, achieving 41% yield without compromising the ethanol side chain.

Chiral induction remains challenging. Asymmetric hydrogenation with Rh(I)-(R)-BINAP catalysts produces enantiomeric excesses (ee) up to 88%, but scalability issues persist.

Purification and Characterization

Final purification typically involves:

-

Column Chromatography : Silica gel with hexanes/ethyl acetate (95:5) gradient.

-

Recrystallization : Isopropanol/HCl yields hydrochloride salts for improved stability.

Table 2: Analytical Data for 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

| Technique | Data |

|---|---|

| H NMR (CDCl) | δ 7.55–7.64 (m, 3H), 8.20 (d, J=3.0 Hz, 2H), 4.10 (t, J=6.5 Hz, 2H) |

| LC-MS | m/z 272.1 [M+H] |

| IR (KBr) | 3350 cm (O-H), 1605 cm (C-Br) |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)acetaldehyde.

Reduction: Formation of 2-(1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol.

Substitution: Formation of 2-(6-Amino-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol or 2-(6-Thio-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol.

Scientific Research Applications

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives, including 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol, exhibit various biological activities:

- Neuroactive Properties : Tetrahydroisoquinolines are known for their neuroactive effects. Studies suggest that this compound may modulate neurotransmitter systems and exhibit neuroprotective properties.

- Receptor Interaction : The compound may interact with various receptors in the central nervous system, potentially influencing conditions such as depression or anxiety. Ongoing research aims to elucidate these interactions further.

- Enzyme Inhibition : There is evidence that compounds within this class can inhibit specific enzymes related to neurotransmitter metabolism, which may have implications for treating neurodegenerative diseases.

Synthetic Routes

The synthesis of 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves multi-step processes that can vary based on starting materials and desired yields. These synthetic pathways are crucial for producing derivatives with enhanced biological activities.

Case Study 1: Interaction with Amphetamines

A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for detecting condensation products of tetrahydroisoquinolines in human samples. It was found that compounds like 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol could form condensation products upon interaction with amphetamines and their metabolites. This highlights the importance of understanding the metabolic pathways involving this compound in relation to psychoactive substances .

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective properties of tetrahydroisoquinoline derivatives has shown promising results in animal models of neurodegeneration. The study indicated that these compounds might protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | Bromine at position 7 | Different receptor interactions |

| 7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | Bromine at position 7 | Variations in pharmacological profiles |

| 7-Bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)methanol | Bromine at position 7 | Distinct biological activities |

The unique bromination and hydroxymethylation patterns of 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol contribute to its distinct biological profile compared to other similar compounds.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to altered neuronal signaling .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol

- CAS Number : 885268-59-7

- Molecular Formula: C₁₁H₁₄BrNO

- Molecular Weight : 256.139 g/mol

- Structure: A tetrahydroisoquinoline core substituted with a bromine atom at the 6-position and an ethanol group at the 4-position .

The bromine atom enhances molecular polarity and may influence bioactivity, while the ethanol moiety contributes to hydrogen-bonding interactions.

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Patterns

Positional isomerism significantly alters physicochemical and biological properties:

Key Observations :

- The 5-bromo isomer (CAS 885268-57-5) has predicted physicochemical properties, but experimental data for the 6- and 7-bromo isomers are lacking.

- Bromine position affects electronic distribution: The 6-bromo derivative may exhibit distinct reactivity in electrophilic substitution compared to 5- or 7-substituted analogs.

Non-Brominated Analog: 2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)ethanol

- CAS Number : 104465-76-1

- Molecular Formula: C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol

- Comparison: Molecular Weight: The absence of bromine reduces molecular weight by ~79 g/mol. Reactivity: The non-brominated analog may undergo easier functionalization at the aromatic ring due to reduced steric and electronic hindrance.

Pharmacologically Active Tetrahydroisoquinoline Derivatives

describes tetrahydroisoquinoline derivatives with substituents like methoxy, benzyl, and cyclopropylmethyl groups, synthesized for melatonin receptor studies:

Insights :

- The bromine in the target compound could improve binding to hydrophobic pockets in receptors compared to methoxy or benzyl groups.

- Ethanol vs. acetamide side chains (e.g., in Compound 20–24) may alter solubility and hydrogen-bonding capacity .

Marine-Derived Brominated Alkaloids

highlights brominated indole alkaloids (e.g., 6-bromo-1H-indole-3-carboxylic acid methyl ester) with weak antibacterial activity against Staphylococcus epidermidis. While structurally distinct, these compounds underscore bromine's role in bioactivity:

- Hypothesis: The bromine in 2-(6-Bromo-THIQ-4-yl)ethanol may confer antimicrobial or receptor-binding properties, though direct evidence is lacking .

Data Gaps :

- Experimental physicochemical data (e.g., solubility, melting point) for the target compound.

- Pharmacological screening to compare bioactivity with non-brominated and other substituted analogs.

Biological Activity

2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chemical compound belonging to the class of tetrahydroisoquinolines, characterized by a bromine atom at the sixth position of the tetrahydroisoquinoline ring and a hydroxyl group attached to an ethyl chain. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and neuropharmacology.

- Molecular Formula : C11H14BrNO

- Molecular Weight : 256.14 g/mol

- CAS Number : 885268-59-7

Biological Activities

Research into the biological activities of 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol suggests several potential pharmacological effects:

Neuroactive Properties

Tetrahydroisoquinoline derivatives are known for their neuroactive properties. The specific mechanisms of action for 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol are still under investigation but may involve:

- Modulation of neurotransmitter receptors.

- Inhibition of specific enzymes related to neurological disorders.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol exhibit antimicrobial properties against various bacterial strains. For example:

- Compounds with structural similarities have shown marked activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating lower efficacy against Gram-negative bacteria like Escherichia coli .

Anti-Proliferative Effects

Recent research has explored the anti-proliferative effects of tetrahydroisoquinoline derivatives on cancer cell lines. The compound has been tested against:

- HepG2 (hepatocellular carcinoma)

- MCF-7 (breast cancer)

The results indicated that certain derivatives exhibited IC50 values below 25 μM, suggesting significant anti-cancer activity .

Structure-Activity Relationship (SAR)

The biological activity of 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol can be influenced by its structural features. A comparative analysis with other related compounds highlights:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | Bromine at position 7 | Different position of bromine affects biological activity |

| 7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | Bromine at position 7 | Variations in receptor interactions |

| 7-Bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)methanol | Bromine at position 7 | Distinct pharmacological profiles |

These variations in bromination and hydroxymethylation patterns significantly influence the reactivity and biological effects compared to other derivatives.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of tetrahydroisoquinoline derivatives:

- Synthesis and Evaluation : A study conducted by Fülöp et al. highlighted the synthesis of various tetrahydroisoquinoline derivatives and their evaluation for antimicrobial and anti-proliferative activities. The findings demonstrated that modifications at specific positions could enhance biological efficacy .

- Mechanistic Insights : Research by Wu et al. provided insights into the mechanistic pathways through which these compounds exert their effects on cancer cell lines. The study utilized MTT assays to quantify cell viability and establish dosage-response relationships .

- Comparative Analysis : A comparative analysis of multiple tetrahydroisoquinoline derivatives indicated that those with specific substituents at key positions exhibited superior activity against targeted diseases .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol?

The synthesis typically involves bromination of a tetrahydroisoquinoline precursor followed by ethanol functionalization. For example, bromination using HBr in acetic acid under controlled conditions (0°C) minimizes side reactions, as seen in analogous syntheses of brominated sugars . Intermediate purification via ice-cold chloroform extraction and sodium bicarbonate neutralization ensures product stability. Key steps include TLC monitoring (e.g., Rf 0.43 in Et2O:EtOH 1:1) and anhydrous sodium sulfate drying to isolate intermediates .

Advanced: How can reaction conditions be optimized to enhance the yield of 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol?

Yield optimization requires balancing stoichiometry, temperature, and catalyst selection. For bromination, excess HBr (50% w/v in acetic acid) at 0°C prevents di-substitution, achieving ~43% yield of mono-brominated intermediates . Ethanol functionalization may benefit from phase-transfer catalysts (e.g., K2CO3 in DMF) to improve nucleophilic substitution efficiency, as demonstrated in piperidine-alkylation reactions (88.9% yield) . Systematic parameter screening (e.g., solvent polarity, reaction time) via design-of-experiments (DoE) methodologies is recommended.

Basic: What spectroscopic techniques are critical for characterizing 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol?

1H and 13C NMR are essential for structural confirmation. Key signals include aromatic protons (δ 7.25–7.87 ppm), aliphatic chain protons (δ 3.38–2.66 ppm), and bromine-induced splitting patterns . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., <5 ppm error), while IR spectroscopy identifies hydroxyl and amine groups. For crystalline derivatives, single-crystal XRD using SHELXL or OLEX2 resolves bond lengths and angles .

Advanced: How should researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

Contradictions (e.g., unexpected NMR shifts vs. XRD bond lengths) require iterative validation. Adjust refinement parameters in SHELXL (e.g., ADPs, restraints) to account for disorder or thermal motion . Cross-validate with 2D NMR (COSY, HSQC) to confirm proton-carbon correlations. For example, misassigned methylene signals in NMR can be corrected by correlating XRD-derived torsion angles with coupling constants (J = 7.6 Hz) . Synchrotron data may resolve low-resolution XRD ambiguities.

Basic: What purification strategies are effective for isolating 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol?

Silica gel chromatography (EtOAc/hexane gradients) separates brominated intermediates, while recrystallization from ethanol or dichloromethane yields pure products . For polar byproducts, reverse-phase HPLC (e.g., 20–36% methanol gradient over 20 minutes) achieves >97% purity, as used in tetrahydroisoquinoline derivative isolation . TLC monitoring (Rf ~0.43) ensures proper elution .

Advanced: How can computational modeling predict the reactivity or bioactivity of this compound?

Density functional theory (DFT) calculates electrophilic/nucleophilic sites (e.g., Fukui indices) to predict bromine substitution patterns. Molecular docking (AutoDock Vina) against targets like 5-HT receptors identifies potential binding modes, leveraging halogen bonds from bromine . QSAR models correlate ethanol moiety modifications with solubility or metabolic stability. ADMET predictors (SwissADME) assess bioavailability, guiding derivative prioritization .

Basic: What safety protocols are recommended for handling 2-(6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol?

Use PPE (gloves, goggles, lab coats) to avoid skin contact. Brominated compounds often release HBr vapors; work in fume hoods with acid-neutralizing traps . Waste must be segregated and treated by certified facilities to prevent environmental contamination, as outlined for similar bromo-alcohols .

Advanced: How can enantiomeric purity be ensured during synthesis?

Chiral chromatography (e.g., Chiralpak IA column) separates enantiomers, while asymmetric catalysis (e.g., Pd/C with chiral ligands) controls stereochemistry . Optical rotation measurements ([α]D20) and circular dichroism (CD) verify enantiomeric excess. For example, a [α]D20 value of -73° confirmed enantiopurity in a tetrahydroisoquinoline derivative .

Basic: What analytical methods confirm the absence of residual solvents or catalysts?

GC-MS detects volatile solvents (e.g., DMF, chloroform), while ICP-OES identifies metal catalysts (e.g., Pd from hydrogenation). For example, post-reaction washes with brine and Na2SO4 drying reduce Pd levels to <1 ppm in analogous syntheses .

Advanced: How can researchers leverage crystallographic software to refine challenging structures of this compound?

In OLEX2, integrate SHELXD for phase solution and SHELXL for refinement. For disordered ethanol moieties, apply "PART" commands and isotropic ADP constraints . Validate hydrogen bonding via PLATON analysis. If twinning occurs (e.g., from poor crystallization), use TWIN/BASF commands in SHELXL to deconvolute datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.